8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline
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Overview
Description
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the biphenyl and fluoro groups in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinazoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation . The biphenyl and fluoro groups enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4-one: A simpler quinazoline derivative with known anticancer properties.
4-(4-Bromophenyl)-2-(1,1’-biphenyl)-quinazoline: A structurally similar compound with different substituents that affect its chemical properties and biological activities.
1,2,4-Triazolo[4,3-c]quinazoline: Another heterocyclic compound with a triazole ring fused to the quinazoline core, showing distinct photophysical properties.
Uniqueness
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- stands out due to the presence of both biphenyl and fluoro groups, which enhance its chemical stability, binding affinity, and biological activity. These features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
124428-19-9 |
---|---|
Molecular Formula |
C22H17FN2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C22H17FN2O/c23-20-8-4-7-19-21(20)24-15-25-22(19)26-14-13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,15H,13-14H2 |
InChI Key |
JYAPXXSIEYEUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
124428-19-9 | |
Synonyms |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinazoline |
Origin of Product |
United States |
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